6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole
Description
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-14-3-2-8-21-19(14)25-12-15-6-9-23(10-7-15)20(24)16-4-5-17-18(11-16)26-13-22-17/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWXAPPWFLFFEFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Attachment of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the benzothiazole ring.
Introduction of the Pyridine Group: The pyridine moiety can be attached through an etherification reaction, where the hydroxyl group of the pyridine reacts with a suitable alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridine moieties.
Reduction: Reduction reactions can be performed on the benzothiazole ring, potentially altering its electronic properties.
Substitution: The compound can undergo various substitution reactions, especially at the positions adjacent to the nitrogen atoms in the piperidine and pyridine rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could lead to partially hydrogenated derivatives.
Scientific Research Applications
6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with various biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its electronic properties, making it a candidate for use in organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism by which 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The piperidine and pyridine moieties can further modulate these interactions, enhancing the compound’s specificity and potency.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural analogs and functional derivatives based on the available evidence:
Structural Analogues with Piperidine-Benzothiazole Motifs
6-(4-Benzylpiperidine-1-carbonyl)-1H-indazole
- Structure : Replaces the benzothiazole core with an indazole group and substitutes the 3-methylpyridinyloxy-methyl side chain with a benzyl group.
- Key Differences : The indazole moiety may enhance binding to zinc-dependent enzymes, while the benzyl group could alter lipophilicity and metabolic stability compared to the pyridinyloxy-methyl substituent .
- Suppliers : 3 commercial suppliers (e.g., SynQuest, AK Scientific) list this compound, indicating industrial relevance .
6-[4-(1,3-Benzodioxol-5-ylmethyl)piperazino]-1,3-dimethyl-2,4(1H,3H)-pyrimidinedione Structure: Incorporates a piperazine ring instead of piperidine and replaces benzothiazole with a pyrimidinedione scaffold. The pyrimidinedione core may target dihydrofolate reductase or purinergic receptors .
Functional Analogues with Heterocyclic Cores
2-(2-Amino-5-(1-(piperidin-4-yl)-1H-pyrazol-3-yl)pyridin-3-yl)benzo[d]oxazol-6-ol Structure: Features a benzooxazole core instead of benzothiazole, with a hydroxyl group at position 6 and a pyrazole-piperidine substituent. Key Differences: The hydroxyl group may improve solubility but reduce blood-brain barrier permeability. The pyrazole moiety could confer selectivity for tyrosine kinases (e.g., EGFR) .
6-(4-Benzylpiperidin-1-yl)pyridazine-3-carboxylic Acid
- Structure : Replaces benzothiazole with pyridazine and introduces a carboxylic acid group.
- Key Differences : The carboxylic acid enhances hydrogen-bonding capacity, making it suitable for targeting ion channels or metalloenzymes. Commercial availability (1 supplier) suggests utility in lead optimization .
Table 1: Comparative Properties of Selected Analogues
Research Findings and Limitations
- Synthetic Challenges: The target compound’s synthesis likely requires palladium-catalyzed cross-coupling and deprotection steps, as seen in analogous benzooxazole derivatives .
- Commercial Relevance : The absence of supplier listings for the target compound contrasts with its analogs, suggesting it remains in early-stage research .
Biological Activity
The compound 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The IUPAC name of the compound is This compound , with a molecular formula of C16H22N4O3 and a molecular weight of 318.37 g/mol . The structure includes a benzothiazole core, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C16H22N4O3 |
| Molecular Weight | 318.37 g/mol |
| IUPAC Name | This compound |
| InChI | InChI=1S/C16H22N4O3/c1-11... |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is hypothesized to act as a modulator of critical signaling pathways involved in cellular processes such as inflammation and cell proliferation. Research indicates that it may bind to active sites or alter the function of key proteins involved in these pathways .
Biological Activity
Research has demonstrated that this compound exhibits various biological activities, particularly in the context of cancer therapy and anti-inflammatory effects. Here are some key findings:
Anticancer Activity
Studies have shown that derivatives of benzothiazole compounds can inhibit the proliferation of cancer cells. For instance, compounds structurally related to benzothiazole have been reported to significantly inhibit the growth of A431, A549, and H1299 cancer cell lines. The active compounds demonstrated apoptosis-promoting effects and induced cell cycle arrest at specific concentrations .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has been evaluated for its anti-inflammatory potential. It has been observed to decrease the activity of pro-inflammatory cytokines such as IL-6 and TNF-α, which are critical mediators in inflammatory responses .
Case Studies
Several studies have highlighted the effectiveness of benzothiazole derivatives:
- Study on Benzothiazole Derivatives : A study synthesized twenty-five novel benzothiazole compounds, revealing that certain derivatives exhibited strong cytotoxic effects against various cancer cell lines. The lead compound showed significant inhibition of cell migration and proliferation .
- Pyrrole-based Studies : Research on pyrrole derivatives indicated that modifications to the benzothiazole nucleus enhanced anticancer activity, suggesting that structural optimization could lead to more effective therapeutic agents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 6-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)-1,3-benzothiazole and related benzothiazole derivatives?
- Methodology : Synthesis typically involves multi-step reactions, including:
- Coupling reactions : Piperidine and benzothiazole moieties are linked via carbonyl groups using catalysts like EDCI/HOBt in dichloromethane or DMF .
- Functionalization : Substituents such as the 3-methylpyridinyl-oxy group are introduced via nucleophilic substitution or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) .
- Optimization : Solvent selection (e.g., THF, DCM) and temperature control (0–50°C) are critical for yield improvement .
Q. How is structural characterization performed for this compound?
- Analytical Techniques :
- Spectroscopy : NMR (400–600 MHz) identifies proton environments (e.g., piperidine methylene protons at δ 3.2–4.0 ppm), while NMR confirms carbonyl (170–180 ppm) and aromatic carbons .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formulas (e.g., [M+H] with <2 ppm error) .
- Elemental Analysis : Matches calculated vs. experimental C, H, N percentages to confirm purity .
Q. What are the key pharmacological activities associated with benzothiazole derivatives?
- Broad Activities : Benzothiazoles exhibit antitumor, antimicrobial, and anti-diabetic properties. The 1,3-benzothiazole core enhances binding to targets like kinases and microbial enzymes .
- Mechanistic Insights : For example, antitumor activity may involve inhibition of tubulin polymerization or DNA intercalation .
Advanced Research Questions
Q. How can computational methods optimize the design of this compound analogs?
- In-Silico Strategies :
- Molecular Docking : Predict binding affinity to targets (e.g., Mycobacterium tuberculosis enzymes) using AutoDock Vina or Schrödinger Suite .
- QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on pyridine) with activity .
Q. What experimental models are suitable for evaluating the anti-diabetic activity of this compound?
- In-Vivo Models :
- Alloxan-Induced Diabetes : Administer 150 mg/kg alloxan to rats, then measure blood glucose levels post-treatment (10–100 mg/kg test compound) .
- OGTT (Oral Glucose Tolerance Test) : Assess glucose metabolism improvement over 120 minutes .
- Biomarkers : Monitor insulin sensitivity (HOMA-IR index) and pancreatic β-cell function .
Q. How can contradictory data in biological assays be resolved?
- Case Example : Discrepancies in antimicrobial activity between in-vitro and in-vivo results may arise from poor bioavailability.
- Solutions :
- ADME Profiling : Measure logP (lipophilicity) and plasma protein binding to optimize pharmacokinetics .
- Formulation Adjustments : Use nanoemulsions or cyclodextrin complexes to enhance solubility .
Q. What purification techniques ensure high yield and purity for this compound?
- Chromatography :
- Flash Chromatography : Use silica gel with gradient elution (e.g., cyclohexane/ethyl acetate 0–25%) to isolate intermediates .
- HPLC : C18 columns with acetonitrile/water mobile phases achieve >95% purity .
- Crystallization : Ethanol/water mixtures produce single crystals for X-ray diffraction (e.g., confirming piperidine-chair conformation) .
Methodological Considerations
- Synthesis Reproducibility : Document reaction parameters (e.g., azide-alkyne reaction at 50°C for 16 hours) to ensure consistency .
- Biological Assay Design : Include positive controls (e.g., 5-FU for antitumor tests) and triplicate measurements to reduce variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
